REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][C:21]1=[O:26])(=[O:19])=[O:18].[N:27]1([CH2:36][C:37](O)=[O:38])[CH:35]=[C:33]([CH3:34])[C:31](=[O:32])[NH:30][C:28]1=[O:29].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C(N(C(C)C)CC)(C)C>CN(C=O)C>[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][N:23]([C:37](=[O:38])[CH2:36][N:27]2[CH:35]=[C:33]([CH3:34])[C:31](=[O:32])[NH:30][C:28]2=[O:29])[CH2:22][C:21]1=[O:26])(=[O:19])=[O:18] |f:0.1,3.4|
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Name
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1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt
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Quantity
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0.83 g
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F.S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CNCC2)=O
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Name
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|
Quantity
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0.46 g
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Type
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reactant
|
Smiles
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N1(C(=O)NC(=O)C(C)=C1)CC(=O)O
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Name
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|
Quantity
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1.43 g
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Type
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reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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0.61 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Type
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CUSTOM
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Details
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was stirred for 4 h at the same temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane (20 mL)
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Type
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WASH
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Details
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the solution was washed with water, saturated sodium bicarbonate solution, 1N HCl solution, and saline
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting solution was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
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Type
|
CUSTOM
|
Details
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The resulting residue was recrystallized in dichloromethane-ethyl ether
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CN(CC2)C(CN2C(=O)NC(=O)C(C)=C2)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |